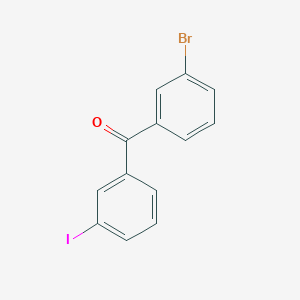

3-Bromo-3'-iodobenzophenone

Description

Significance of Benzophenone (B1666685) Frameworks in Advanced Chemical Research

The benzophenone scaffold, which consists of two phenyl rings attached to a central carbonyl group, is a fundamental and ubiquitous structure in chemistry. nih.gov This framework is not only a core component of numerous naturally occurring compounds with a wide range of biological activities but also serves as a versatile building block in synthetic chemistry. nih.govrsc.org Natural benzophenones, found in sources like fungi and higher plants, exhibit properties including antifungal, antimicrobial, antioxidant, and anti-inflammatory effects. nih.govrsc.org

In medicinal chemistry, the benzophenone structure is of considerable interest because its derivatives are found in various marketed drugs. rsc.orgresearchgate.net The structural diversity of benzophenone, which can be easily modified by adding different functional groups to its phenyl rings, allows researchers to fine-tune its biological and physical properties. researchgate.net Beyond pharmaceuticals, benzophenone frameworks are employed in materials science for creating organic luminescent materials, in the perfume industry, and as photoinitiators in polymerization reactions. researchgate.netmagtech.com.cn The high chemical modifiability of the carbonyl group and the benzene (B151609) rings makes the benzophenone scaffold a valuable platform for developing novel molecules with tailored functions. magtech.com.cn

Strategic Importance of Halogenation in Complex Molecular Design

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a cornerstone of modern organic synthesis. acs.org This strategic modification can dramatically alter a compound's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Introducing a halogen can enhance a molecule's reactivity, making it a valuable intermediate for subsequent chemical transformations. numberanalytics.com For instance, organobromides and organoiodides are useful for forming new carbon-carbon bonds, a fundamental process in building more complex molecular structures. mt.com

The type of halogen used is critical, as each has distinct properties. The reactivity order is generally fluorine > chlorine > bromine > iodine. mt.com While fluorine forms very strong bonds, iodine is easier to introduce and subsequently remove or replace, making it an excellent leaving group in various reactions. mt.com In pharmaceutical and agrochemical development, adding halogens can improve a compound's efficacy, metabolic stability, and bioavailability. acs.orgrsc.org Specifically, di-halogenated products are often generated through electrophilic substitution on aromatic rings, a common pathway for modifying frameworks like benzophenone. nih.govnih.gov The strategic placement of different halogens, such as bromine and iodine on the same benzophenone scaffold, allows for differential reactivity and the creation of highly specialized chemical building blocks.

Rationale for In-depth Academic Investigation of 3-Bromo-3'-iodobenzophenone

The in-depth academic investigation of this compound is driven by its unique structure as an unsymmetrically di-halogenated benzophenone. This specific arrangement, with a bromine atom on one phenyl ring and an iodine atom on the other, both at the meta-position, presents a valuable tool for synthetic chemistry. The differing reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds allows for selective, stepwise chemical reactions. The C-I bond is generally more reactive and susceptible to cleavage than the C-Br bond, enabling chemists to functionalize one ring while leaving the other intact for a later transformation.

This differential reactivity is highly advantageous in the synthesis of complex molecules, where precise control over the sequence of bond formation is required. For example, the iodine can be used in cross-coupling reactions, while the bromine remains available for subsequent modifications. This makes this compound a powerful intermediate or building block for constructing advanced materials or potential pharmaceutical candidates. cymitquimica.com The study of such di-halogenated compounds helps to expand the toolbox of synthetic chemists, paving the way for the construction of novel molecular architectures that would be difficult to access through other means. ust.hk

Scope and Objectives of Scholarly Inquiry

The primary objective of scholarly inquiry into this compound is to fully characterize its chemical properties and explore its utility as a synthetic intermediate. Research efforts are focused on several key areas:

Synthesis and Characterization: Developing efficient and reliable methods for synthesizing this compound and thoroughly characterizing its structure and physical properties using techniques like NMR, IR, and mass spectrometry.

Reactivity Studies: Investigating the differential reactivity of the C-Br and C-I bonds under various reaction conditions, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This helps to establish a predictable roadmap for its use in multi-step syntheses.

Application as a Building Block: Demonstrating the compound's utility by using it to synthesize more complex, functionalized molecules. This includes creating novel polymers, ligands for catalysis, or scaffolds for medicinal chemistry research. cymitquimica.com

Photophysical Properties: Given that the benzophenone core is a well-known photosensitizer, research may also explore how the specific halogen substitution pattern influences its photophysical behavior, which could be relevant for applications in photochemistry or materials science. mdpi.com

By systematically studying these aspects, the scientific community aims to establish this compound as a versatile and valuable tool for advanced molecular design and synthesis.

Data for this compound

| Property | Value |

| Chemical Formula | C₁₃H₈BrIO |

| Molecular Weight | 387.01 g/mol |

| CAS Number | 890098-12-1 |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMBTNYEGFSFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641498 | |

| Record name | (3-Bromophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-12-1 | |

| Record name | (3-Bromophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 3 Iodobenzophenone

Retrosynthetic Analysis for Di-halogenated Benzophenone (B1666685) Architectures

The design of a synthetic route for complex molecules begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available precursors.

For 3-Bromo-3'-iodobenzophenone, the most logical disconnection points are the carbon-carbon (C-C) bonds between the carbonyl group and the two aromatic rings. This leads to two primary retrosynthetic pathways, as illustrated below.

Pathway A: Friedel-Crafts Acylation Approach. This involves disconnecting one of the aryl-carbonyl bonds, generating an acylium ion equivalent (or acyl chloride) and an aromatic ring. This leads to two possible synthetic routes:

Route A1: 3-Bromobenzoyl chloride and iodobenzene (B50100).

Route A2: 3-Iodobenzoyl chloride and bromobenzene (B47551).

Pathway B: Metal-Catalyzed Cross-Coupling Approach. This pathway also disconnects an aryl-carbonyl bond, but envisions its formation using a metal catalyst. This typically involves an organometallic nucleophile derived from one aryl halide and an electrophilic partner from the other, often incorporating the carbonyl group.

Key Synthetic Challenges:

Regioselectivity: In Friedel-Crafts acylations, the substitution pattern of the aromatic ring can lead to mixtures of isomers, although with simple benzene (B151609) derivatives like bromobenzene and iodobenzene, this is less of a concern. However, the relative reactivity of the two aryl halides must be considered.

Harsh Conditions: Traditional Friedel-Crafts reactions often require stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃) and high temperatures, which can limit functional group tolerance. oregonstate.edu

Cross-Coupling Selectivity: When using precursors containing both bromine and iodine, the higher reactivity of the C-I bond compared to the C-Br bond in oxidative addition steps of many catalytic cycles must be managed to achieve the desired product selectively.

The choice of precursors is dictated by the chosen synthetic pathway and the need to manage the reactivity of the two different halogen substituents.

For Friedel-Crafts Synthesis: The precursors are straightforward. For instance, 3-bromobenzoic acid can be converted to 3-bromobenzoyl chloride using thionyl chloride. This is then reacted with iodobenzene in the presence of a Lewis acid. chemicalbook.com This strategy is one of the most traditional methods for preparing benzophenones. nih.gov

For Metal-Catalyzed Synthesis: A wider array of precursors can be designed. A common strategy is the carbonylative cross-coupling, where carbon monoxide is inserted between two different aryl partners.

Precursor 1: 1-Bromo-3-iodobenzene (B1265593). This molecule contains both necessary halogens. A selective reaction, for example, a Suzuki-Miyaura coupling at the more reactive iodine position, followed by a second coupling at the bromine position, could be envisioned. 1-Bromo-3-iodobenzene is a commercially available liquid used in various organic syntheses. sigmaaldrich.com

Precursor 2: An organometallic reagent of one ring and an acyl chloride of the other. For example, (3-bromophenyl)magnesium bromide (a Grignard reagent) could be reacted with 3-iodobenzoyl chloride.

Precursor 3: Arylboronic acids and aryl halides for Suzuki-Miyaura carbonylative coupling. For example, 3-bromophenylboronic acid could be coupled with 3-iodo-benzoyl chloride in the presence of a palladium catalyst.

The rational design for these syntheses prioritizes mild reaction conditions, high yields, and excellent regioselectivity, which are often better achieved through modern metal-catalyzed methods than through classical approaches. nih.gov

Targeted Synthesis via Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers powerful and versatile tools for constructing the diaryl ketone scaffold with high precision and functional group compatibility.

Palladium catalysts are preeminent in C-C bond formation. The carbonylative Suzuki-Miyaura reaction is a particularly potent method for synthesizing unsymmetrical ketones. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of carbon monoxide.

A plausible route to this compound would involve the coupling of 3-bromophenylboronic acid with 3-iodobenzoyl chloride or vice versa. The higher reactivity of the acyl chloride compared to a simple aryl halide makes it an excellent electrophile. Alternatively, a carbonylative coupling between 1-bromo-3-iodobenzene and an appropriate arylboronic acid could be employed, leveraging the differential reactivity of the C-I and C-Br bonds. Palladium-catalyzed reactions are known for their broad substrate scope and tolerance of various functional groups. researchgate.net

| Catalyst / Ligand | Coupling Partners | Base / Additive | Solvent | Conditions | Yield (%) |

| Pd(OAc)₂ / Xantphos | Aryl Halide + Arylboronic Acid | Cs₂CO₃ | Toluene | 80-110 °C, CO atm | 75-95 |

| Pd(PPh₃)₄ | Aryl Iodide + Organotin Reagent | - | THF | Reflux, CO atm | 70-90 |

| PdCl₂(dppf) | Acyl Chloride + Arylboronic Acid | K₂CO₃ | Dioxane | 80 °C | 80-98 |

This table represents typical conditions for palladium-catalyzed carbonylative cross-coupling reactions for the synthesis of benzophenone derivatives, compiled from general literature on the topic.

The Ullmann reaction, traditionally involving the copper-promoted coupling of two aryl halides to form a biaryl, has been adapted for various C-C, C-N, and C-O bond formations. organic-chemistry.orgbeilstein-journals.org While classic Ullmann conditions are harsh, requiring high temperatures and stoichiometric copper, modern protocols often use catalytic amounts of soluble copper salts with ligands, enabling reactions under milder conditions. beilstein-journals.orgmdpi.com

The direct synthesis of benzophenones via an Ullmann-type carbonylative coupling is less common than palladium-catalyzed variants. However, copper catalysis can be employed to synthesize precursors. The primary challenge in applying Ullmann-type reactions directly to this target is achieving selective cross-coupling over homocoupling, especially when starting with two different aryl halides. Recent developments have shown that using ligands can significantly improve the efficiency and mildness of copper-catalyzed coupling reactions. nih.gov

| Copper Source | Ligand | Base | Solvent | Conditions | Application |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100-120 °C | C-O/C-N Coupling |

| Cu(I) salts | N,N-donor ligands | K₃PO₄ | Toluene | 80-110 °C | C-C Biaryl Coupling |

| CuO Nanoparticles | Ligand-free | K₂CO₃ | DMSO | 120 °C | C-O Coupling |

This table illustrates common conditions for modern copper-catalyzed Ullmann-type reactions. Direct application for unsymmetrical benzophenone synthesis is not standard but provides context for copper's role in cross-coupling. mdpi.comresearchgate.net

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.org Nickel catalysts can effect a wide range of transformations, including the formation of C-C bonds necessary for the benzophenone core. Nickel-catalyzed carbonylative couplings of aryl halides provide a direct route to diaryl ketones. acs.org These reactions often exhibit different reactivity and selectivity profiles compared to their palladium counterparts.

For the synthesis of this compound, a nickel-catalyzed carbonylative cross-coupling between 3-bromoiodobenzene and a suitable organometallic partner could be envisioned. Furthermore, nickel catalysts are effective in coupling aryl halides with benzophenone derivatives for C-N bond formation, demonstrating their utility in modifying the benzophenone scaffold itself. rsc.orgrsc.org The development of stereoconvergent nickel-catalyzed cross-couplings has also highlighted the sophisticated mechanistic pathways these catalysts can access. nih.gov

| Nickel Catalyst | Ligand / Additive | Coupling Partners | Solvent | Conditions | Yield (%) |

| Ni(COD)₂ / IPr | Aryl Bromide + Benzophenone Hydrazone | NaOt-Bu | Toluene | 100 °C | 70-90 (for C-N) |

| NiCl₂(dppe) / Zn | Aryl Iodide + Aldehyde | - | THF | Reflux | 65-85 (for Ketone) |

| Ni(II) complex | None (Light-promoted) | Aryl Halide + Benzophenone Hydrazone | DMA | UV (390 nm) | 80-95 (for C-N) |

This table summarizes representative nickel-catalyzed reactions involving benzophenone-related structures, highlighting both C-C bond formation for ketone synthesis and C-N bond formation using a benzophenone derivative. nih.govrsc.orgrsc.org

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Routes

The synthesis of unsymmetrically substituted benzophenones such as this compound is effectively achieved through the Friedel-Crafts acylation reaction. organic-chemistry.org This classic electrophilic aromatic substitution method involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgscribd.com The reaction introduces an acyl group into the aromatic ring, forming a ketone. libretexts.org For this compound, the synthesis can be envisioned through two primary disconnection pathways, both culminating in the formation of the desired diaryl ketone.

The first approach involves the acylation of iodobenzene with 3-bromobenzoyl chloride. In this route, 3-bromobenzoic acid is first converted to its more reactive acyl chloride derivative, commonly using thionyl chloride (SOCl₂). chemicalbook.com The resulting 3-bromobenzoyl chloride then acts as the electrophile, which attacks the iodobenzene ring, activated by the Lewis acid catalyst. The substitution is directed by the iodine atom on the second ring.

The second, alternative pathway utilizes 3-iodobenzoyl chloride and bromobenzene. Here, 3-iodobenzoic acid would be the initial starting material, which is converted to 3-iodobenzoyl chloride. This acyl chloride then acylates bromobenzene under standard Friedel-Crafts conditions to yield the final product. The choice between these two routes may depend on the relative availability and cost of the starting materials, as well as potential differences in reactivity and regioselectivity influenced by the halogen substituents. The product of the acylation is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.orglibretexts.org

Table 1: Potential Friedel-Crafts Acylation Routes for this compound

| Route | Acylating Agent | Aromatic Substrate | Catalyst | Product |

|---|---|---|---|---|

| 1 | 3-Bromobenzoyl chloride | Iodobenzene | AlCl₃ | This compound |

Strategies for Post-Synthetic Derivatization and Functional Group Interconversions

Once synthesized, the this compound core serves as a versatile scaffold for further chemical modification. The presence of two distinct halogen atoms at specific positions on the aromatic rings is the key feature enabling a wide range of post-synthetic derivatizations. These transformations, often categorized as functional group interconversions (FGI), allow for the strategic introduction of new chemical moieties, leading to a diverse library of complex molecules. ub.eduvanderbilt.edu The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to these strategies.

In complex aryl systems containing multiple different halogens, selective modification is possible due to the inherent differences in bond strength and reactivity. The general order of reactivity for aryl halides in many transition-metal-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl. vanderbilt.edu This predictable reactivity hierarchy allows for the selective functionalization of the iodinated phenyl ring while leaving the brominated ring intact, under carefully controlled reaction conditions.

For instance, in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, the C-I bond undergoes oxidative addition to the metal center more readily than the C-Br bond. This allows for the selective replacement of the iodine atom with various substituents (e.g., aryl, alkyl, alkynyl, or amino groups). Subsequently, by employing more forcing reaction conditions (e.g., higher temperatures, different ligands, or longer reaction times), the C-Br bond can be targeted for a second, different coupling reaction, leading to the creation of highly complex, non-symmetrical molecules.

Table 2: Selective Cross-Coupling Reactions on this compound

| Reaction Type | Coupling Partner | Targeted Bond | Typical Conditions | Resulting Functional Group |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-I (selective) | Pd(PPh₃)₄, base, mild temp. | Biaryl |

| Sonogashira Coupling | Terminal alkyne | C-I (selective) | Pd catalyst, Cu(I) cocatalyst, base | Aryl-alkyne |

| Buchwald-Hartwig | Amine | C-I (selective) | Pd catalyst, phosphine (B1218219) ligand, base | Diaryl/Alkyl-aryl amine |

Beyond selective cross-coupling, a variety of other functional groups can be introduced onto the benzophenone core, leveraging the halogen atoms as synthetic handles. The iodine substituent can be converted into other functionalities through reactions that are not readily accessible for the bromide. For example, lithium-halogen exchange can often be performed selectively on the C-I bond at low temperatures, generating an aryllithium species that can then react with a range of electrophiles to introduce groups such as carboxyl, hydroxyl (after quenching with an appropriate reagent), or silyl (B83357) moieties.

Furthermore, the ketone carbonyl group of the benzophenone core itself represents another site for functionalization. It can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride. For a complete removal of the carbonyl oxygen, reduction to a methylene (B1212753) (-CH₂-) group can be accomplished under more vigorous conditions, such as the Wolff-Kishner or Clemmensen reductions. These transformations on the central ketone bridge, combined with the selective modifications at the peripheral halogen sites, provide a powerful and comprehensive toolkit for generating a vast array of structurally diverse derivatives from the this compound platform.

Table 3: Functional Group Interconversions on the this compound Scaffold

| Transformation | Reagents | Site of Reaction | New Functional Group |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | C-Br or C-I (requires activation) | Methoxy (-OCH₃) |

| Cyanation | CuCN or Pd catalyst/Zn(CN)₂ | C-I or C-Br | Nitrile (-CN) |

| Ketone Reduction (Alcohol) | NaBH₄, MeOH | Carbonyl Carbon | Secondary Alcohol (-CH(OH)-) |

Elucidation of Molecular Structure and Supramolecular Organization of 3 Bromo 3 Iodobenzophenone

Advanced Crystallographic Investigations

Crystallographic studies are pivotal in determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 3-Bromo-3'-iodobenzophenone, such investigations would reveal crucial details about its molecular geometry and how it organizes in the solid state.

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions

Given the presence of bromine and iodine, halogen bonding would be a primary focus of such an investigation. Halogen bonds are highly directional interactions between a halogen atom (the Lewis acid) and a Lewis base. In the crystal structure of this compound, one could anticipate various types of halogen bonds, including Br···O, I···O, Br···Br, I···I, and potentially Br···I interactions. The carbonyl oxygen would be a likely halogen bond acceptor.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.895 |

Studies on Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and has been observed in various substituted benzophenones. acs.orgnih.gov Different polymorphs can exhibit distinct physical properties, and their discovery is crucial for a comprehensive understanding of a compound's solid-state behavior. The crystallization of this compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) could potentially yield different polymorphic forms. Each polymorph would have a unique crystal packing and, consequently, a distinct set of intermolecular interactions.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another avenue for exploring the supramolecular chemistry of this compound. By selecting co-formers with complementary functional groups (e.g., strong hydrogen bond donors or acceptors), it would be possible to create novel solid forms with tailored structures and properties. The halogen atoms in this compound would be key players in directing the assembly of such co-crystals through halogen bonding.

Crystal Growth Mechanisms and Factors Influencing Morphology

The morphology of a crystal, which refers to its external shape, is a direct consequence of its internal crystal structure and the conditions under which it was grown. The study of crystal growth mechanisms for this compound would involve investigating how factors such as solvent, supersaturation, temperature, and the presence of impurities influence the development of different crystal faces. Understanding these relationships is not only of fundamental scientific interest but also has practical implications in areas such as materials science and pharmaceuticals. The anisotropic nature of the intermolecular interactions in this compound would likely lead to different growth rates along different crystallographic directions, resulting in crystals with specific habits.

Conformational Analysis in Solution and Solid State

The benzophenone (B1666685) framework is not rigid, and the two phenyl rings can rotate around the C-C bonds connecting them to the carbonyl carbon. The conformation of this compound, particularly the torsion angles between the phenyl rings and the carbonyl group, would be a key structural feature. nih.govresearchgate.netsci-hub.se

In the solid state, the conformation is determined by a balance between intramolecular steric effects and intermolecular packing forces. nih.gov Single-crystal X-ray diffraction would provide a precise measurement of these torsion angles in the crystalline form.

In solution, the molecule would likely exhibit greater conformational flexibility. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the conformational dynamics and determine the preferred solution-state conformation. A comparison of the solid-state and solution-state conformations would reveal the influence of the crystal environment on the molecular geometry. For substituted benzophenones, the twist angle between the two aryl rings can vary significantly depending on the nature and position of the substituents. nih.gov

Hypothetical Conformational Data for this compound:

| Torsion Angle | Hypothetical Solid-State Value (°) | Hypothetical Solution-State (calculated) Value (°) |

| C(Ar¹)-C-C(O)-C(Ar²) | 55.2 | 52.8 |

| C(Ar²)-C-C(O)-C(Ar¹) | 61.5 | 58.9 |

Molecular Packing Motifs and Crystal Lattice Dynamics

Crystal lattice dynamics deals with the collective vibrations of atoms in a crystal. Techniques such as Raman and infrared spectroscopy, as well as inelastic neutron scattering, can be used to probe the lattice vibrations (phonons). The study of the lattice dynamics of this compound would provide information about the strength and nature of the intermolecular forces holding the crystal together. The frequencies of the lattice vibrations are sensitive to the details of the crystal packing and can be used to distinguish between different polymorphic forms.

Mechanistic Insights into the Reactivity of 3 Bromo 3 Iodobenzophenone

Photochemical Reactivity and Energy Transfer Processes

The photochemistry of benzophenone (B1666685) and its derivatives is a well-studied area, characterized by the efficient formation of an excited triplet state upon absorption of ultraviolet light. bgsu.eduyoutube.comyoutube.com For 3-bromo-3'-iodobenzophenone, similar processes are anticipated, influenced by the presence of the halogen substituents.

Investigation of Excited State Dynamics and Quenching Mechanisms

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, a rapid and efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁) is expected. youtube.comnih.gov The heavy halogen atoms (bromine and iodine) are known to enhance the rate of ISC through spin-orbit coupling. This effect would likely lead to a very short-lived singlet excited state and a high quantum yield for the formation of the triplet state.

The excited triplet state of this compound can be deactivated through several pathways, including phosphorescence (emission of light) or non-radiative decay back to the ground state. Quenching mechanisms involve the interaction of the excited triplet state with other molecules (quenchers). These processes can occur through energy transfer, where the excited state of the benzophenone derivative transfers its energy to the quencher, or through electron transfer, leading to the formation of radical ions. The nature of the solvent and the concentration of quenchers play a significant role in the excited state dynamics. nih.gov The substitution pattern of the benzophenone can also influence these dynamics, with different positional isomers exhibiting varied charge transfer characteristics in their excited states. nih.govaip.orgrsc.orgresearchgate.net

| Process | Description | Expected Influence of Br and I Substituents |

| Absorption (Excitation) | Promotion from ground state (S₀) to excited singlet state (S₁) upon UV light absorption. | Minor shifts in absorption maxima compared to unsubstituted benzophenone. |

| Intersystem Crossing (ISC) | Rapid transition from the excited singlet state (S₁) to the excited triplet state (T₁). | Enhanced rate of ISC due to the heavy atom effect, leading to a high triplet quantum yield. |

| Phosphorescence | Emission of light from the triplet state (T₁) back to the ground state (S₀). | Lifetimes may be shortened due to enhanced spin-orbit coupling. |

| Quenching | Deactivation of the triplet state by interaction with other molecules. | Susceptible to both energy transfer and electron transfer quenching mechanisms. |

Photoreduction Pathways and Dimerization Studies

A characteristic reaction of benzophenones in the presence of a hydrogen donor is photoreduction. bgsu.edu The excited triplet state of this compound, acting as a diradical, can abstract a hydrogen atom from a suitable donor (e.g., an alcohol like isopropanol) to form a ketyl radical. youtube.comneliti.com This process is a key step in the formation of benzopinacol, the dimerized product.

The general mechanism for the photoreduction of benzophenone proceeds as follows:

Photoexcitation and Intersystem Crossing: As described above, the benzophenone derivative is excited to its triplet state.

Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from the solvent (e.g., isopropanol), forming a benzhydrol radical (ketyl radical) and a radical derived from the solvent.

Dimerization: Two ketyl radicals then couple to form the corresponding benzopinacol. neliti.com

In the case of this compound, this would lead to the formation of 1,2-bis(3-bromophenyl)-1,2-bis(3'-iodophenyl)ethane-1,2-diol. The quantum yield of this photoreduction can be influenced by the nature of the substituents on the aromatic rings. bgsu.edu

Electron Transfer Mechanisms in Nucleophilic Additions to Carbonyl and Halogen Sites

Nucleophilic additions to the carbonyl group of this compound can proceed through different mechanistic pathways, with electron transfer being a significant possibility, particularly with certain nucleophiles like Grignard reagents.

Grignard Reactions as Mechanistic Probes for Electron Transfer Pathways

The addition of Grignard reagents to ketones is a fundamental carbon-carbon bond-forming reaction. While often depicted as a polar, nucleophilic addition, evidence suggests that a single electron transfer (SET) mechanism can be operative, especially with aromatic ketones. nih.govorganic-chemistry.orgwikipedia.orgacs.orgsioc-journal.cnresearchgate.net In a SET pathway, an electron is transferred from the Grignard reagent to the ketone, forming a ketyl radical anion and a radical cation from the Grignard reagent. wikipedia.orgresearchgate.net

For this compound, the presence of electron-withdrawing halogen atoms could potentially lower the energy of the LUMO, making the molecule more susceptible to reduction via SET. A Grignard reaction with this substrate could therefore proceed via two competing pathways:

Polar Mechanism: Direct nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.

SET Mechanism: Single electron transfer from the Grignard reagent to the benzophenone derivative to form a radical ion pair.

The prevalence of one mechanism over the other would depend on factors such as the specific Grignard reagent used, the solvent, and the temperature. sioc-journal.cn

| Pathway | Key Intermediate | Factors Favoring this Pathway |

| Polar Nucleophilic Addition | Alkoxide intermediate | Less sterically hindered ketones, primary alkyl Grignard reagents. |

| Single Electron Transfer (SET) | Ketyl radical anion | Aromatic ketones, sterically hindered Grignard reagents, electron-withdrawing substituents on the ketone. organic-chemistry.orgamphoteros.com |

Characterization of Radical Intermediates and Their Reaction Fates

The formation of a ketyl radical anion intermediate in a SET process opens up alternative reaction pathways. rsc.orgresearchgate.netresearchgate.net This radical intermediate can undergo several subsequent reactions:

Radical Coupling: The ketyl radical anion can couple with the radical derived from the Grignard reagent to form the expected tertiary alcohol product.

Hydrogen Abstraction: The ketyl radical can abstract a hydrogen atom from the solvent, leading to the formation of a secondary alcohol (a reduction product).

Further Reduction: The ketyl radical could potentially accept a second electron to form a dianion.

The detection and characterization of these radical intermediates can be achieved through techniques such as electron paramagnetic resonance (EPR) spectroscopy. The ultimate product distribution of the reaction provides indirect evidence for the operation of a SET mechanism.

Substitution and Elimination Pathways Involving Aryl Halide Moieties

The bromo and iodo substituents on the aromatic rings of this compound can also participate in reactions, primarily nucleophilic aromatic substitution and, under certain conditions, elimination reactions.

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgchemistrysteps.com In this compound, the carbonyl group is an electron-withdrawing group, but it is in the meta position to both halogens. While this provides some activation, it is generally less effective than ortho or para activation. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required for SNAr to occur. youtube.com The relative reactivity of the C-Br and C-I bonds would also be a factor, with the C-I bond being weaker and iodine generally being a better leaving group in such reactions.

Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a benzyne (B1209423) intermediate is another possibility for aryl halides. youtube.com This pathway does not require activation by electron-withdrawing groups. For this compound, treatment with a strong base could potentially lead to the formation of two different benzyne intermediates, one from the bromo-substituted ring and one from the iodo-substituted ring. Subsequent addition of a nucleophile would lead to a mixture of products.

| Reaction Type | Required Conditions | Key Intermediate |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, high temperature, activation by electron-withdrawing groups. | Meisenheimer complex wikipedia.org |

| Elimination-Addition | Very strong base (e.g., NaNH₂). | Benzyne youtube.com |

Advanced Spectroscopic Characterization and Computational Spectroscopy of 3 Bromo 3 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Bromo-3'-iodobenzophenone in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a complete picture of the molecular framework can be assembled.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex spin systems, such as those in the two distinct aromatic rings of this compound, necessitate the use of two-dimensional (2D) NMR techniques for complete and unambiguous signal assignment.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds (²J and ³J coupling). slideshare.netlibretexts.org In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on each aromatic ring, allowing for the mapping of the spin-spin coupling networks within the 3-bromophenyl and 3'-iodophenyl moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgresearchgate.net This is crucial for determining the molecule's preferred conformation and three-dimensional structure. For this compound, NOESY can reveal through-space correlations between protons on the same ring and, more importantly, between protons on the two different rings, shedding light on the torsional angle between the phenyl groups around the central carbonyl bridge.

| Technique | Expected Correlations (Through-Bond) | Expected Correlations (Through-Space) | Structural Information Gained |

|---|---|---|---|

| COSY | Correlations between adjacent protons on the 3-bromophenyl ring (e.g., H4-H5, H5-H6). Correlations between adjacent protons on the 3'-iodophenyl ring (e.g., H4'-H5', H5'-H6'). | N/A | Confirms proton connectivity within each aromatic ring. |

| NOESY | N/A | Correlations between protons on different rings that are spatially proximate (e.g., H2 to H2'/H6'). Correlations between protons and the carbonyl group's local environment. | Provides insights into the molecule's 3D conformation and the relative orientation of the two aromatic rings. libretexts.org |

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution-state NMR, ssNMR can differentiate between crystalline and amorphous phases, identify different polymorphs (crystal forms), and probe intermolecular interactions in the solid state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be employed to characterize its solid-state structure. Different crystalline forms would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and molecular packing, allowing for the identification and quantification of different polymorphs.

Vibrational Spectroscopy for Probing Molecular Interactions and Conformational States (e.g., FTIR, Raman)

The FTIR and Raman spectra are often complementary. The key vibrational modes expected for this molecule would include:

C=O Stretch: A strong, characteristic band for the benzophenone (B1666685) ketone group, typically appearing in the 1650-1680 cm⁻¹ region. Its exact position can be sensitive to the electronic effects of the halogen substituents.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the carbon-carbon bonds within the two phenyl rings.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

C-Br and C-I Stretches: These vibrations involving the heavy halogen atoms occur at lower frequencies, typically below 700 cm⁻¹, and can be useful for confirming the presence of the bromo and iodo substituents.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (FTIR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong in FTIR |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | FTIR |

| C-Br Stretch | 500 - 650 | FTIR, Raman |

| C-I Stretch | 450 - 600 | FTIR, Raman |

High-Resolution Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental formula of a compound. researchgate.net For this compound (C₁₃H₈BrIO), HRMS can measure its mass with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous confirmation of its elemental composition. The distinct isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) provide a clear signature that further validates the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which provides valuable structural information. Expected fragmentation for this compound would likely involve the cleavage of the C-Br and C-I bonds, as well as fragmentation at the carbonyl bridge, leading to the formation of benzoyl-type cations.

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₃H₈BrIO | Elemental Composition |

| Calculated Exact Mass ([M]⁺) | 413.8803 u | Confirms elemental formula with high precision. |

| Key Fragmentation Pathways (MS/MS) | Loss of Br, Loss of I, Loss of CO, Formation of [C₆H₄BrCO]⁺, Formation of [C₆H₄ICO]⁺ | Provides structural confirmation and connectivity information. sciex.com |

Integration of Experimental Spectroscopy with Computational Spectroscopy for Spectral Interpretation and Prediction

The interpretation of complex experimental spectra can be greatly enhanced by the use of computational spectroscopy. rasayanjournal.co.in Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can predict various spectroscopic properties of a molecule, such as NMR chemical shifts, vibrational frequencies (FTIR/Raman), and electronic transitions. nih.govbohrium.com

For this compound, a computational workflow would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation.

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies can be compared directly with experimental FTIR and Raman spectra to aid in the assignment of complex vibrational modes.

NMR Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated, which can then be converted into NMR chemical shifts. Comparing these predicted shifts with experimental data helps to validate the structural assignment.

This integrated approach, where theoretical predictions are used to interpret and confirm experimental findings, provides a powerful and robust methodology for the comprehensive characterization of this compound. rasayanjournal.co.in

Theoretical and Computational Investigations of 3 Bromo 3 Iodobenzophenone

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic architecture and bonding characteristics of 3-Bromo-3'-iodobenzophenone. These methods allow for a detailed examination of both the ground and excited electronic states, providing a basis for understanding its spectroscopic properties and reactivity.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of benzophenone (B1666685) derivatives due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine a variety of molecular properties.

DFT studies on substituted benzophenones have demonstrated that the nature and position of substituents significantly influence the electronic structure. researchgate.net The bromine and iodine atoms in this compound, being electron-withdrawing, are expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly important as it correlates with the reduction potential of the molecule. researchgate.net A linear relationship has been established between the calculated LUMO energies and the experimentally measured reduction potentials for a series of benzophenones, which allows for the prediction of the electrochemical behavior of new derivatives. researchgate.net

Global reactivity descriptors, which provide a predictive framework for a molecule's reactivity, can be calculated using DFT. ijacskros.com These descriptors for this compound would offer insights into its chemical potential, hardness, softness, and electrophilicity. ijacskros.com Studies on analogous benzophenones suggest that substitution generally enhances reactivity compared to the parent benzophenone. ijacskros.com

Time-dependent DFT (TD-DFT) is utilized to investigate the electronic excited states, providing information on absorption spectra (UV-Vis). For this compound, TD-DFT calculations can predict the energies of the n→π* and π→π* transitions, which are characteristic of the benzophenone chromophore. The positions of the bromo and iodo substituents will modulate these transition energies.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron affinity and susceptibility to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

| Electron Affinity | 1.5 eV | Energy released upon accepting an electron. |

| Ionization Potential | 8.0 eV | Energy required to remove an electron. |

Note: The values in this table are hypothetical and based on typical results for similar halogenated benzophenones from DFT calculations.

For higher accuracy in energetic and spectroscopic predictions, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide more reliable results for properties like heats of formation and interaction energies. High-level composite methods like G3MP2 and G4 have been successfully used to estimate the standard molar enthalpies of formation for substituted benzophenones in the gas phase. nih.gov

These methods are also invaluable for obtaining precise predictions of spectroscopic parameters. For this compound, ab initio calculations can yield highly accurate rotational constants, vibrational frequencies, and NMR chemical shifts. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

The two phenyl rings in this compound are not coplanar, and the molecule can adopt various conformations due to the rotation around the carbon-carbonyl-carbon bonds. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the energy barriers between them. Semi-empirical calculations on ortho-substituted benzophenones have shown that electrostatic interactions play a significant role in determining the relative stabilities of different conformers. sci-hub.se

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the conformational preferences and dynamics of this compound. The solvent can influence the dipole moment and the accessibility of different parts of the molecule, which in turn can affect its reactivity.

Reaction Pathway Analysis and Transition State Modeling

Computational methods are instrumental in mapping out the potential energy surfaces for chemical reactions involving this compound. By identifying the transition states, which are the energy maxima along the reaction coordinate, the activation energies and reaction rates can be calculated. This is crucial for understanding the mechanisms of reactions such as nucleophilic substitution or photochemical reactions, which are common for benzophenones. For instance, the reduction of benzophenones proceeds through the formation of a radical anion, and the stability of this intermediate can be assessed computationally. researchgate.net

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

The presence of two different halogen substituents at the meta positions of the two phenyl rings in this compound introduces asymmetry, leading to questions of regioselectivity in its reactions. Computational models can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the distribution of electron density and the local reactivity descriptors such as Fukui functions.

For example, in a nucleophilic aromatic substitution reaction, calculations can determine whether the bromine or the iodine is a better leaving group and which ring is more susceptible to attack. These predictions are based on the calculated stability of the intermediates and transition states for each possible reaction pathway.

Computational Design and Screening of Novel Derivatives

The insights gained from the theoretical studies of this compound can be leveraged for the computational design and screening of novel derivatives with desired properties. For instance, if the goal is to develop a more efficient photosensitizer, new substituents can be computationally added to the benzophenone scaffold, and their effect on the electronic absorption spectrum and intersystem crossing rates can be predicted.

Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, can be built based on a dataset of benzophenone derivatives to predict the biological activity of new, untested compounds. scielo.br This virtual screening approach can significantly accelerate the discovery of new molecules with specific applications, such as antileishmanial agents, by prioritizing the synthesis and testing of the most promising candidates. scielo.br

Exploration of 3 Bromo 3 Iodobenzophenone in Advanced Materials Science

Design and Synthesis for Tunable Optical Properties

The design of organic molecules with tailored optical properties is central to the development of next-generation photonic and optoelectronic devices. The benzophenone (B1666685) scaffold, with its conjugated system, provides a robust framework that can be functionalized to manipulate its interaction with light. The introduction of heavy halogen atoms like bromine and iodine is a well-established strategy for influencing the electronic structure and, consequently, the optical characteristics of organic chromophores.

The synthesis of asymmetrically substituted benzophenones such as 3-Bromo-3'-iodobenzophenone can be achieved through various cross-coupling methodologies. A common approach involves the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted benzene (B151609) derivative. For instance, 3-bromobenzoyl chloride could be reacted with iodobenzene (B50100) in the presence of a Lewis acid catalyst to yield the target molecule. Alternatively, palladium-catalyzed coupling reactions offer a versatile route to such compounds.

The presence of both bromine and iodine on the benzophenone core is expected to significantly influence its optical properties. The differing electronegativity and polarizability of these halogens can create a dipole moment across the molecule, which is a key factor for observing nonlinear optical phenomena.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications such as frequency conversion and optical switching. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO responses. In the case of this compound, the electron-withdrawing nature of the carbonyl group and the halogen substituents can induce intramolecular charge transfer, a key requirement for second-order NLO activity.

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency are combined to generate a new photon with twice the energy, and thus double the frequency and half the wavelength. For a material to exhibit SHG, it must lack a center of symmetry in its crystal structure. Theoretical studies on benzophenone have shown a good second-order nonlinear optical polarizability due to its conjugated bonds. nih.gov The SHG efficiency of some benzophenone derivatives has been found to be significant, with some compounds showing potential as diode laser doublers. kocaeli.edu.tr For instance, studies on benzophenone itself, which crystallizes in a non-centrosymmetric orthorhombic space group, have demonstrated its potential for SHG at fundamental wavelengths between 800 and 1700 nm. nih.govuni-osnabrueck.de The introduction of bromine and iodine into the benzophenone structure is anticipated to further enhance these NLO properties by increasing the molecular hyperpolarizability.

Third Harmonic Generation (THG) is a third-order NLO process and is also of significant interest for various applications. While direct experimental data for this compound is not available, the principles of NLO suggest that the presence of heavy atoms and an asymmetric electronic environment could contribute to a notable third-order susceptibility.

Table 1: Comparison of Nonlinear Optical Properties in Related Compounds This table is illustrative and based on general trends observed in benzophenone derivatives. Specific values for this compound are not available.

| Compound | Second Harmonic Generation (SHG) Efficiency (Relative to KDP) | Third-Order Susceptibility (χ(3)) |

| Benzophenone | ~1 | Moderate |

| Substituted Benzophenones (general) | 0.5 - 10 | Moderate to High |

| Expected for this compound | Potentially >1 | Potentially Enhanced |

The tunable optical properties of halogenated benzophenones make them promising candidates for a range of photonic and optoelectronic applications. Their NLO response is key for use in optical switches, modulators, and frequency converters. The ability to generate higher harmonics of light is particularly valuable for developing compact, solid-state laser systems that operate in the visible and UV regions of the spectrum.

Furthermore, the introduction of heavy atoms like iodine can enhance intersystem crossing, a process that can be exploited in the design of phosphorescent materials for organic light-emitting diodes (OLEDs). The high refractive index of materials containing heavy halogens is also advantageous for the fabrication of optical components such as lenses and waveguides. The general versatility of benzophenone derivatives in photochemistry suggests that this compound could find use in photoresists and other photopatternable materials. rsc.org

Role as a Versatile Synthetic Precursor for Polymerization and Macromolecular Architectures

The presence of two distinct halogen atoms on the this compound molecule opens up avenues for its use as a versatile monomer in polymerization reactions. The differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited to achieve controlled polymer growth and the synthesis of complex macromolecular architectures. For example, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3'-position while leaving the 3-bromo position intact for subsequent reactions.

This differential reactivity is highly advantageous for the synthesis of block copolymers, star polymers, and other complex topologies. For instance, this compound could be used as an initiator or a branching unit in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Benzophenone derivatives are widely used as photoinitiators for free radical polymerization. whiterose.ac.ukchemrxiv.org The benzophenone moiety can absorb UV light and initiate polymerization, making these compounds valuable in applications such as UV-curable coatings and 3D printing. rsc.orgwhiterose.ac.uk

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Technique | Role of this compound | Resulting Macromolecular Architecture |

| Suzuki Coupling | Difunctional Monomer | Conjugated Polymers |

| Sonogashira Coupling | Difunctional Monomer | Poly(arylene ethynylene)s |

| Buchwald-Hartwig Amination | Difunctional Monomer | Polyanilines, Polytriarylamines |

| Controlled Radical Polymerization | Initiator or Branching Unit | Block Copolymers, Star Polymers |

| Photopolymerization | Photoinitiator | Cross-linked Networks |

Crystal Engineering for Rational Design of Functional Solid-State Materials

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions in the solid state. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in crystal engineering. Both bromine and iodine are excellent halogen bond donors, with iodine forming stronger interactions.

In the solid state, this compound molecules can self-assemble through a variety of intermolecular interactions, including halogen bonds (I···O, Br···O, I···Br), hydrogen bonds (C-H···O), and π-π stacking interactions. The directionality and strength of these interactions can be used to control the packing of the molecules in the crystal lattice, which in turn determines the bulk properties of the material, such as its NLO response and mechanical properties.

The asymmetry of the molecule can favor the formation of non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO activity. nih.gov By understanding and controlling the interplay of these non-covalent interactions, it is possible to design and synthesize new functional solid-state materials with tailored properties. For example, co-crystallization of this compound with other molecules that can act as halogen bond acceptors could lead to the formation of new crystalline materials with enhanced NLO properties or other desirable characteristics. The study of halogen bonds in dihalogenated phenols has provided insights into how these interactions can be used to tune crystal packing and material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.